![molecular formula C17H18N2OS2 B2978757 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 1147331-54-1](/img/structure/B2978757.png)
2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine is a complex organic compound with significant potential across various fields, including chemistry, biology, medicine, and industry. Its unique structure, comprising both pyridine and benzothiazepine rings, imparts distinct chemical properties that make it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves multi-step organic synthesis techniques
Step 1: : Cyclization of 2-aminobenzothiazole with an appropriate alkylating agent under controlled temperature and pH conditions.
Step 2: : Coupling of the resulting intermediate with 2-(methylsulfanyl)pyridine-3-carboxylic acid using a coupling reagent like EDCI (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Step 3: : Final purification steps involving recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: : Industrial production methods might involve more scalable and cost-effective procedures, such as continuous flow synthesis or optimized batch processes. These methods would emphasize maximizing yield while minimizing waste and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: : 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: : Oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction of the pyridine ring to yield a dihydropyridine derivative.
Substitution: : Electrophilic aromatic substitution on the benzothiazepine ring and nucleophilic substitution on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenated reagents for electrophilic substitutions, nucleophiles like amines or thiols for nucleophilic substitutions.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Dihydropyridine derivatives.
Substitution: : Functionalized benzothiazepine or pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine has a broad range of applications, including:
Chemistry: : As an intermediate in organic synthesis and for developing new synthetic methodologies.
Biology: : Potential role as a biochemical probe for studying enzyme functions and metabolic pathways.
Medicine: : Investigated for its therapeutic potential in treating conditions such as cancer, due to its ability to interact with specific molecular targets.
Industry: : Used in the manufacture of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action for 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with molecular targets, such as enzymes or receptors, which can modulate biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : May inhibit specific enzymes by binding to their active sites.
Receptor Modulation: : Can act as an agonist or antagonist for particular receptors involved in cellular signaling.
Comparación Con Compuestos Similares
Compared to similar compounds, 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to the presence of both pyridine and benzothiazepine rings, which confer specific chemical and biological activities.
Similar Compounds
2-Methylbenzothiazepines: : Known for their use as calcium channel blockers.
Pyridine Derivatives: : Widely used in medicinal chemistry for their pharmacological properties.
Propiedades
IUPAC Name |
(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-12-9-11-19(14-7-3-4-8-15(14)22-12)17(20)13-6-5-10-18-16(13)21-2/h3-8,10,12H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXALPMXBBZIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2S1)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
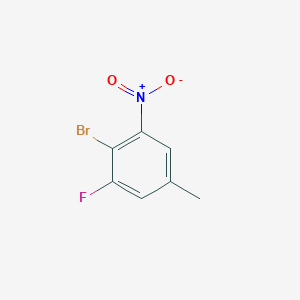
![Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2978678.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2978681.png)

![4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2978684.png)
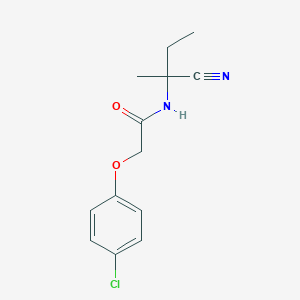
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2978687.png)
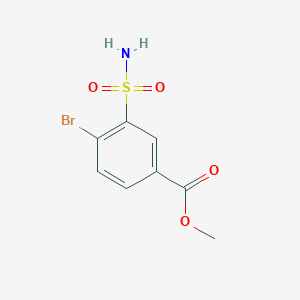
![1-(naphthalen-1-ylmethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978689.png)
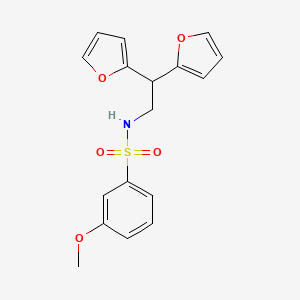
![N-[2-(adamantan-1-yl)ethyl]benzamide](/img/structure/B2978695.png)
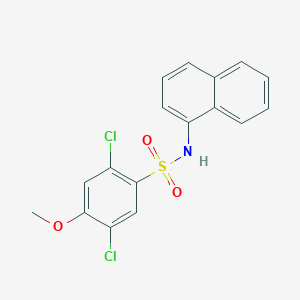
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2978697.png)
